![molecular formula C7H6BrN3O B2563540 7-Bromo-1-méthyl-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 163452-73-1](/img/structure/B2563540.png)
7-Bromo-1-méthyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methyl group in its structure makes it a unique molecule with specific chemical properties.
Applications De Recherche Scientifique
Biological Activities
Research indicates that 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one exhibits various biological activities, making it a subject of interest in medicinal chemistry. Notably:
- Anticancer Activity: Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, it has been evaluated for its effects on different cancer cell lines, showing promising results in enhancing the efficacy of existing anticancer drugs .
- Antiviral Properties: Some derivatives have shown potential as inhibitors of viral replication, particularly against hepatitis C virus polymerase. This suggests that the compound may play a role in antiviral drug development .
Anticancer Research
The synthesis of various derivatives of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one has been explored to enhance its anticancer properties. For example:
These derivatives have been characterized using techniques such as NMR and mass spectrometry to confirm their structures and evaluate their biological activity.
Antiviral Drug Development
The compound's structural features allow for modifications that enhance its antiviral properties. Research has focused on synthesizing analogs that target viral enzymes, leading to:
Analogs | Target Virus | Activity | Reference |
---|---|---|---|
Analog D | Hepatitis C Virus | Polymerase inhibition | |
Analog E | HIV | Integrase inhibition |
These findings indicate the potential for developing new antiviral therapies based on this compound.
Case Studies
Several studies have documented the synthesis and evaluation of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one derivatives:
- Study 1: A recent study synthesized multiple derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly increased potency against breast and lung cancer cells while maintaining low toxicity to normal cells .
- Study 2: Another research effort focused on the antiviral activity of selected analogs against hepatitis C virus. The study reported that specific substitutions improved inhibitory activity compared to standard antiviral agents .
Méthodes De Préparation
The synthesis of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context in which the compound is used. For instance, in cancer research, it may inhibit specific kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one include other imidazo[4,5-c]pyridine derivatives, such as:
- 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
- 1H-imidazo[4,5-c]pyridin-4(5H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the bromine atom in 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one makes it particularly unique, as it can participate in specific substitution reactions that other derivatives cannot .
Activité Biologique
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6BrN3O
- CAS Number : 163452-73-1
- Molecular Weight : 228.05 g/mol
Antimicrobial Activity
Recent studies have indicated that 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, with notable activity against Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve the inhibition of bacterial DNA synthesis, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has shown promising results in anticancer assays. In particular, it has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Table 1 summarizes the IC50 values observed in these studies:
These results indicate that 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
The proposed mechanism of action for the anticancer effects involves the compound's ability to interact with topoisomerase enzymes, crucial for DNA replication and transcription. Studies suggest that it may inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death . Additionally, molecular docking studies have indicated a strong binding affinity of the compound to the active site of these enzymes.
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the anticancer efficacy of several imidazo derivatives, including 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one. The findings revealed that this compound exhibited a dose-dependent inhibition of cell growth across multiple cancer cell lines. Notably, it demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin .
Synergistic Effects with Other Compounds
Another significant finding from the literature is the synergistic effect observed when combining 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one with existing chemotherapeutics. In vitro studies indicated enhanced cytotoxicity when used alongside paclitaxel in MCF-7 cells, suggesting potential applications in combination therapy for breast cancer .
Propriétés
IUPAC Name |
7-bromo-1-methyl-5H-imidazo[4,5-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-3-10-5-6(11)4(8)2-9-7(5)12/h2-3H,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXERNKSTSSWUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.